6-fluorodopamine

概要

説明

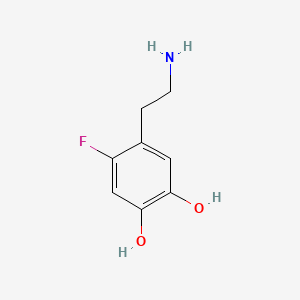

6-fluorodopamine is an organic compound that features a benzene ring substituted with an aminoethyl group and a fluorine atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorodopamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-1,2-benzenediol with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

6-fluorodopamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Positron Emission Tomography (PET) Imaging

6-[^18F]fluorodopamine is primarily utilized in PET imaging to assess sympathetic innervation and function, particularly in cardiac tissues. Its ability to visualize the left ventricular myocardium allows for non-invasive evaluation of cardiac sympathetic nerves.

- Study Findings : Research indicates that 6-[^18F]fluorodopamine PET scanning produces negligible hemodynamic effects while providing acceptable radiation exposure levels. In a study involving healthy volunteers, the compound effectively visualized cardiac sympathetic innervation without significant adverse effects .

- Diagnostic Utility : A comparative study demonstrated that 6-[^18F]fluorodopamine PET was superior to traditional imaging methods such as ^131I-metaiodobenzylguanidine scintigraphy for localizing metastatic pheochromocytoma. In this study, it successfully detected all patients with metastatic pheochromocytoma, while traditional methods missed several cases .

Imaging of Neuroendocrine Tumors

6-[^18F]fluorodopamine has shown promise in the imaging of neuroendocrine tumors due to its selective uptake by adrenergic tissues. Its application extends beyond cardiac imaging to include:

- Neuroendocrine Tumors : The tracer has been effectively used to visualize various malignancies, including pheochromocytomas and pancreatic adenocarcinomas. The uptake of 6-[^18F]fluorodopamine in these tumors is attributed to the upregulation of amino acid transporters associated with increased cellular proliferation .

Research on Dopaminergic Systems

As a derivative of dopamine, 6-fluorodopamine plays a crucial role in studying dopaminergic systems in both health and disease states.

- CNS Disorders : It is used to investigate conditions such as schizophrenia and Parkinson's disease by assessing the integrity of dopaminergic pathways. The accumulation of 6-[^18F]fluorodopamine in the brain reflects the functional status of presynaptic dopaminergic synthesis, making it a valuable tool for understanding these disorders .

- Mechanistic Studies : The compound allows researchers to explore the metabolic pathways of catecholamines and their implications in various neurological conditions, thereby contributing to the development of targeted therapies .

Case Studies and Research Findings

The following table summarizes key studies highlighting the applications of this compound:

作用機序

The mechanism of action of 6-fluorodopamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by covalently modifying their active sites. This modification often involves the formation of a stable complex between the compound and the enzyme, leading to the inhibition of the enzyme’s activity .

類似化合物との比較

Similar Compounds

Dopamine: A neurotransmitter with a similar structure but without the fluorine atom.

4-(2-Aminoethyl)benzenesulfonyl fluoride: A compound with a similar aminoethyl group but different functional groups.

Uniqueness

6-fluorodopamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and increase its binding affinity to certain molecular targets .

生物活性

6-Fluorodopamine (6-FDA) is a radiolabeled analog of dopamine that has gained significant attention in the field of nuclear medicine, particularly for its applications in positron emission tomography (PET) imaging. This compound is primarily used to visualize adrenergic innervation and diagnose conditions such as pheochromocytoma, a type of tumor that can affect the adrenal glands. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, diagnostic applications, and relevant case studies.

Synthesis and Properties

The synthesis of this compound has undergone various improvements to enhance its specific activity and yield. A notable advancement is the use of a new precursor, ALPdopamine™, which allows for no-carrier-added synthesis resulting in high-molar activity1. The automated synthesis involves a two-step process: fluorination followed by acid hydrolysis, which optimizes the production of 6-FDA for clinical use2.

This compound is taken up by cells via the norepinephrine transporter (NET), similar to endogenous catecholamines. Once inside the cell, it can be stored in vesicles and released upon stimulation, mimicking the action of norepinephrine1. This uptake mechanism is crucial for its application in imaging, as it allows for visualization of sympathetic nervous system activity.

Diagnostic Applications

The primary clinical application of this compound is in PET imaging for diagnosing pheochromocytoma. Several studies have demonstrated its superior sensitivity compared to traditional imaging methods such as metaiodobenzylguanidine (MIBG) scintigraphy. For example:

- In a study involving 16 patients with metastatic pheochromocytoma, 6-FDA PET was positive in all cases, while MIBG scans were negative in seven patients3.

- Another study showed that 6-FDA PET localized adrenal pheochromocytomas with a 100% localization rate compared to lower rates with MIBG4.

Case Studies

-

Pheochromocytoma Localization

- A cohort study evaluated seven patients with von Hippel-Lindau syndrome who had confirmed adrenal pheochromocytomas. All patients were successfully localized using 6-FDA PET, while some had negative results with MIBG scintigraphy4.

-

Cardiac Sympathetic Innervation

- Thoracic PET scanning using 6-FDA has been shown to visualize cardiac sympathetic innervation effectively. This application is particularly useful in assessing conditions such as heart failure and arrhythmias5.

Research Findings

Recent research has focused on the pharmacokinetics and biodistribution of this compound. Notable findings include:

- The retention of radioactivity in target tissues post-injection shows significant differences between enantiomers of fluorodopamine, indicating varying biological activities6.

- A comparative analysis revealed that while both 6-FDA and MIBG show uptake in pheochromocytomas, the former demonstrates higher sensitivity and specificity7.

Data Tables

| Study | Population | Method | Findings |

|---|---|---|---|

| Ilias et al. (2003) | 16 patients with metastatic PHEO | PET vs MIBG | 100% positivity with 6-FDA; 43% negativity with MIBG |

| VHL Study (2007) | 7 VHL patients | PET/MRI vs MIBG | 100% localization with 6-FDA; lower rates with MIBG |

| Cardiac Innervation Study | Patients with heart disease | Thoracic PET | Effective visualization of cardiac sympathetic innervation |

特性

IUPAC Name |

4-(2-aminoethyl)-5-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKXGJXEAGYSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59043-70-8 (hydrobromide) | |

| Record name | 5-Fluorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10991450 | |

| Record name | 4-(2-Aminoethyl)-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71144-39-3 | |

| Record name | 5-Fluorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。